3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole
Overview
Description
The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole” is a pyrrole derivative. Pyrrole derivatives are known to have various biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal-Knorr reaction, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be analyzed using various techniques. The molecular weight of a similar compound, “3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid”, is 221.28 .Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For example, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary. For example, “3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid” is a solid and is slightly soluble in chloroform and methanol .Mechanism of Action
Target of Action
The primary target of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is the GATA family proteins , specifically GATA3 . GATA3 is a transcription factor that plays a crucial role in cell differentiation and development .
Mode of Action
This compound interacts with its target by inhibiting the DNA-binding activity of GATA3 and other members of the GATA family . This interaction disrupts the normal function of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of GATA3 affects the Th2 cell differentiation pathway . Normally, GATA3 promotes the differentiation of Th2 cells, a type of T cell involved in the immune response . By inhibiting GATA3, this compound suppresses Th2 cell differentiation .
Result of Action
The inhibition of GATA3 by this compound leads to a significant suppression of Th2 cell differentiation . This results in a decrease in the expression and production of Th2 cytokines , which are signaling molecules that mediate the immune response.
Safety and Hazards
Future Directions
The future directions in the research of pyrrole derivatives could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs. For example, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity .
Biochemical Analysis
Biochemical Properties
3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with GATA family proteins, particularly GATA3, inhibiting its DNA-binding activity . This interaction is crucial as it affects the regulation of gene expression in Th2 cells, thereby influencing the production of Th2 cytokines . Additionally, this compound may interact with other transcription factors and signaling molecules, modulating various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting GATA3, it suppresses Th2 cell differentiation without impairing Th1 cell differentiation . This selective inhibition is significant for understanding immune responses and developing therapeutic strategies. Furthermore, this compound may affect other cellular processes such as apoptosis, proliferation, and differentiation, depending on the cell type and context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the DNA-binding domain of GATA3, preventing its interaction with target DNA sequences . This inhibition disrupts the transcriptional activity of GATA3, leading to altered gene expression patterns. Additionally, this compound may modulate the activity of other enzymes and transcription factors, further influencing cellular functions and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. Studies have shown that this compound is light-sensitive and may degrade upon prolonged exposure to light . The stability of this compound is crucial for its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that the compound’s effects on gene expression and cellular processes may vary over time, depending on its concentration and exposure duration.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound selectively inhibits Th2 cell differentiation without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on other cell types and tissues. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may localize to specific compartments or organelles, affecting its activity and function . For instance, its interaction with nuclear proteins may direct it to the nucleus, where it can modulate gene expression. Understanding the subcellular localization is essential for comprehending the compound’s mode of action and potential therapeutic applications.
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-1-methylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8-4-5-9(2)13(8)10-6-7-12(3)11-10/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHSFTMENSSYLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NN(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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